1-(4-Methylsulfonylphenyl)sulfonylpyrrolidine
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Overview
Description
1-(4-Methylsulfonylphenyl)sulfonylpyrrolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrrolidine-based compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Scientific Research Applications
1-(4-Methylsulfonylphenyl)sulfonylpyrrolidine has been studied for its potential applications in various fields of scientific research. It has been found to be an effective inhibitor of the proteasome, which is a complex protein degradation system that plays a crucial role in regulating various cellular processes. The inhibition of the proteasome has been linked to the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders.
Mechanism of Action
The mechanism of action of 1-(4-Methylsulfonylphenyl)sulfonylpyrrolidine involves the inhibition of the proteasome. It binds to the active site of the proteasome and prevents the degradation of proteins, leading to the accumulation of misfolded or damaged proteins. This accumulation can trigger apoptosis, which is a programmed cell death mechanism that eliminates cells that are no longer functional or have become cancerous.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-Methylsulfonylphenyl)sulfonylpyrrolidine have been studied extensively. It has been found to be a potent inhibitor of the proteasome, leading to the accumulation of misfolded or damaged proteins and triggering apoptosis. This mechanism has been linked to the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders.
Advantages and Limitations for Lab Experiments
1-(4-Methylsulfonylphenyl)sulfonylpyrrolidine has several advantages and limitations for laboratory experiments. One advantage is its high yield synthesis method, which makes it easily accessible for researchers. Another advantage is its potent inhibitory effect on the proteasome, which makes it an effective tool for studying various cellular processes. However, one limitation is its potential toxicity, which requires careful handling and monitoring during experiments.
Future Directions
There are several future directions for the research on 1-(4-Methylsulfonylphenyl)sulfonylpyrrolidine. One direction is the development of more potent and selective proteasome inhibitors that can be used for the treatment of various diseases. Another direction is the investigation of the potential applications of 1-(4-Methylsulfonylphenyl)sulfonylpyrrolidine in other fields of scientific research, such as drug discovery and chemical biology. Additionally, the study of the biochemical and physiological effects of 1-(4-Methylsulfonylphenyl)sulfonylpyrrolidine on different cellular processes and pathways can provide valuable insights into the regulation of cellular homeostasis and disease pathogenesis.
Conclusion:
In conclusion, 1-(4-Methylsulfonylphenyl)sulfonylpyrrolidine is a pyrrolidine-based compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions. Its potent inhibitory effect on the proteasome has been linked to the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. The future research on 1-(4-Methylsulfonylphenyl)sulfonylpyrrolidine can provide valuable insights into the regulation of cellular homeostasis and disease pathogenesis.
Synthesis Methods
1-(4-Methylsulfonylphenyl)sulfonylpyrrolidine can be synthesized through various methods. One of the most common methods involves the reaction of 4-methylsulfonylphenylboronic acid with 1-(pyrrolidin-1-yl)propan-2-one in the presence of a palladium catalyst. Another method involves the reaction of 4-methylsulfonylphenylboronic acid with 1-bromo-2-(pyrrolidin-1-yl)propane in the presence of a palladium catalyst. Both methods result in the formation of 1-(4-Methylsulfonylphenyl)sulfonylpyrrolidine with high yields.
properties
IUPAC Name |
1-(4-methylsulfonylphenyl)sulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S2/c1-17(13,14)10-4-6-11(7-5-10)18(15,16)12-8-2-3-9-12/h4-7H,2-3,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDXMMUYKPSLOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylsulfonylphenyl)sulfonylpyrrolidine |
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